molecular formula C13H20N2O B3431773 3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 927801-00-1

3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B3431773
CAS No.: 927801-00-1
M. Wt: 220.31 g/mol
InChI Key: LIZPETKCJUBIKY-UHFFFAOYSA-N
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Description

3,7-Diallyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound that belongs to the class of diazabicyclo nonanes This compound is characterized by its unique structure, which includes two nitrogen atoms and a ketone group within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the Mannich condensation reaction. This reaction is carried out by reacting piperidones with formalin and primary amines under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of allyl groups enhances its ability to form covalent bonds with target molecules, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives
  • 2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one

Uniqueness

3,7-Diallyl-3,7-diazabicyclo[33This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,7-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-5-14-7-11-9-15(6-4-2)10-12(8-14)13(11)16/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZPETKCJUBIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2CN(CC(C1)C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203934
Record name 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-00-1
Record name 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Di-2-propen-1-yl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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